![molecular formula C16H23NO3 B11727188 (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)
(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a dimethylamino group and a methoxyphenyl group, suggests it may have interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione typically involves multiple steps, including the formation of the hexane backbone, introduction of the dimethylamino group, and attachment of the methoxyphenyl group. Common reagents and conditions might include:
Starting materials: Appropriate hexane derivatives, dimethylamine, and methoxyphenyl precursors.
Reaction conditions: Catalysts, solvents, and temperature control to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: For efficient and scalable reactions.
Purification techniques: Such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industry, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action of (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular pathways and biological effects.
類似化合物との比較
Similar Compounds
Similar compounds might include other hexane derivatives with dimethylamino and methoxyphenyl groups. Examples could be:
- (2R)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)hexane-1,5-dione
- (2R)-2-[(dimethylamino)methyl]-1-(3-ethoxyphenyl)hexane-1,5-dione
Uniqueness
The uniqueness of (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione could lie in its specific arrangement of functional groups, which might confer distinct chemical reactivity or biological activity compared to similar compounds.
特性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione |
InChI |
InChI=1S/C16H23NO3/c1-12(18)8-9-14(11-17(2)3)16(19)13-6-5-7-15(10-13)20-4/h5-7,10,14H,8-9,11H2,1-4H3/t14-/m1/s1 |
InChIキー |
AICGUCFTTXEHDQ-CQSZACIVSA-N |
異性体SMILES |
CC(=O)CC[C@H](CN(C)C)C(=O)C1=CC(=CC=C1)OC |
正規SMILES |
CC(=O)CCC(CN(C)C)C(=O)C1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


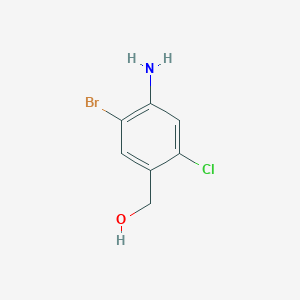
![7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11727116.png)
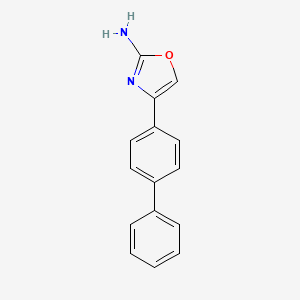
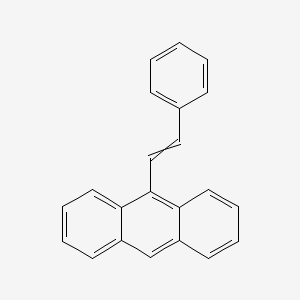

![6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B11727128.png)
![1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11727135.png)
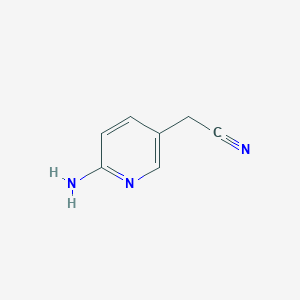
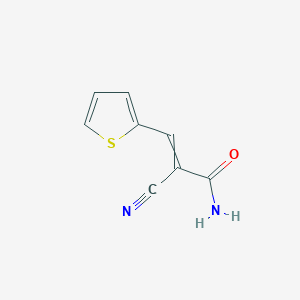
![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)

![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)
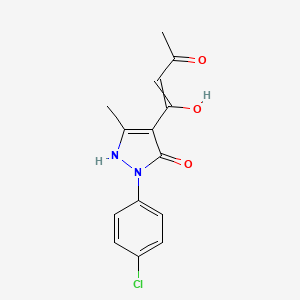
![2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B11727180.png)
